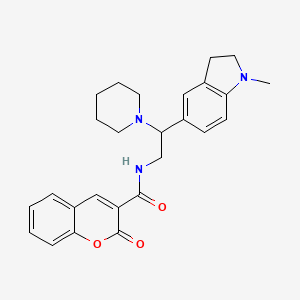

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3/c1-28-14-11-19-15-18(9-10-22(19)28)23(29-12-5-2-6-13-29)17-27-25(30)21-16-20-7-3-4-8-24(20)32-26(21)31/h3-4,7-10,15-16,23H,2,5-6,11-14,17H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINPEUXAGMBZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4OC3=O)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Indoline moiety : Known for various biological activities.

- Piperidine ring : Contributes to the pharmacological profile.

- Chromene backbone : Associated with diverse medicinal properties.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 306.35 g/mol |

| CAS Number | 922083-50-9 |

Anticancer Properties

Research indicates that compounds with similar structures often exhibit significant anticancer activity. The indoline derivatives have been shown to interact with various cellular pathways, leading to apoptosis in cancer cells. For instance, studies have demonstrated that related compounds can inhibit the Bcl-2 protein, which is crucial for cell survival in many cancers .

The mechanism of action involves:

- Binding to Receptors : The piperidine and indoline groups facilitate binding to specific receptors or enzymes, modulating their activity.

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by disrupting mitochondrial function or activating caspases.

In Vitro Studies

In vitro studies have assessed the compound's effectiveness against various cancer cell lines. For example:

- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).

- Results : Significant cytotoxic effects were observed, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the indoline and piperidine moieties can enhance or diminish biological activity. For instance:

- Hydrophobic Interactions : Essential for binding affinity to target proteins.

- Substituent Effects : The presence of electron-withdrawing groups can increase potency against certain cancer types .

Case Studies

- Case Study 1 : A study on a related compound demonstrated an IC50 value of 23.30 µM against A431 cells, showcasing its potential as an anticancer agent .

- Case Study 2 : Another investigation revealed that derivatives with specific substitutions exhibited enhanced apoptosis rates in glioblastoma cells, suggesting that structural modifications could lead to improved therapeutic outcomes .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable anticancer activity. For instance, derivatives of indoline and chromene have shown efficacy against various cancer cell lines. The compound's mechanism may involve the inhibition of specific enzymes or receptors associated with tumor growth.

Case Study : A related study demonstrated that a structurally similar compound displayed significant antimitotic activity against human tumor cells, with mean growth inhibition values suggesting potential for development as an anticancer agent .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, as indicated by studies on similar derivatives that inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes play crucial roles in inflammatory pathways, and their inhibition can lead to therapeutic benefits in inflammatory diseases.

Potential Therapeutic Applications

Given its diverse biological activities, N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide shows promise in several therapeutic areas:

- Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumorigenesis.

- Inflammatory Disorders : As a potential treatment option for conditions characterized by inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Compounds for Comparison:

Halopemide (HLP) : A benzimidazolone derivative with a piperidine-ethyl linker.

VU0155056 (VU01) : A naphthamide analog with a benzimidazolone-piperidine scaffold.

(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide : A chromene-carboxamide with methoxyphenyl substituents.

Structural Comparison Table:

| Compound Name | Core Structure | Key Substituents | Target/Activity |

|---|---|---|---|

| Main Compound | Coumarin | 1-Methylindolin-5-yl, piperidine-ethyl | Hypothesized PLD inhibition |

| Halopemide (HLP) | Benzimidazolone | Chloro-benzimidazolone, piperidine-ethyl | PLD inhibitor (IC₅₀: 250 nM) |

| VU0155056 (VU01) | Benzimidazolone | Naphthamide, piperidine-ethyl | PLD1 inhibitor (IC₅₀: 3.8 nM) |

| (2Z)-N-(2-methoxyphenyl)-...carboxamide | Coumarin | Methoxyphenylimino | Unknown (structural analog) |

Key Observations:

- Coumarin vs. Benzimidazolone : The main compound’s coumarin core distinguishes it from HLP and VU01, which use benzimidazolone for PLD inhibition. Coumarin’s planar structure may enhance binding to aromatic-rich enzyme pockets compared to benzimidazolone’s fused bicyclic system .

- Methoxyphenyl substituents in the chromene analog from suggest variability in electronic properties (e.g., electron-donating vs. hydrophobic groups) .

- Linker Modifications : The piperidine-ethyl linker is conserved across HLP, VU01, and the main compound, indicating its critical role in anchoring to PLD’s hydrophobic cleft.

Pharmacological and Functional Insights

Activity Against PLD Isoforms:

- VU01 exhibits high potency for PLD1 (IC₅₀: 3.8 nM) due to its naphthamide group, which enhances hydrophobic interactions .

- HLP shows moderate PLD inhibition (IC₅₀: 250 nM), likely due to steric hindrance from its chloro-substituent .

- Main Compound : While direct PLD data are unavailable, its indole-coumarin hybrid may balance potency and selectivity. The indole’s nitrogen could form hydrogen bonds absent in HLP or VU01.

Selectivity and Off-Target Effects:

- VU02 (quinoline-carboxamide) and VU03 (bromo-benzimidazolone) from highlight the impact of substituents on isoform selectivity (e.g., PLD1 vs. PLD2) . The main compound’s methylindolinyl group may reduce off-target binding compared to bulkier substituents.

Physicochemical Properties

| Property | Main Compound | HLP | VU01 |

|---|---|---|---|

| Molecular Weight | ~450–470 Da | 451.3 Da | 417.5 Da |

| LogP (Predicted) | ~3.5 (moderate) | 4.1 | 3.8 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

- The main compound’s coumarin core may reduce LogP compared to HLP’s chloro-benzimidazolone, improving aqueous solubility.

Q & A

What are the typical synthetic routes for N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide?

Basic

The synthesis involves multi-step organic reactions, including:

- Coupling reactions : Amide bond formation between chromene-3-carboxylic acid derivatives and amine-containing intermediates.

- Functional group protection : Use of tert-butoxycarbonyl (Boc) groups to protect amine moieties during intermediate steps.

- Purification : Column chromatography and recrystallization to isolate the final product.

Key intermediates include 1-methylindolin-5-amine and piperidine derivatives. Reaction conditions (e.g., reflux in acetic acid) are critical for yield optimization .

How can researchers characterize the structural integrity of this compound?

Basic

Characterization methodologies include:

- Spectroscopy : NMR (¹H, ¹³C, 2D-COSY) to confirm connectivity of the indole, piperidine, and chromene moieties.

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Crystallography : X-ray diffraction for absolute stereochemical confirmation if crystalline forms are obtainable .

What computational strategies can optimize the synthesis of this compound?

Advanced

Advanced methods leverage quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:

- Identify transition states : Predict energy barriers for critical steps like amide coupling.

- Screen solvents/catalysts : Use COSMO-RS simulations to evaluate solvent effects on reaction efficiency.

- Validate intermediates : Compare computed IR spectra with experimental data to confirm intermediate structures .

How can contradictory data on biological activity be resolved?

Advanced

Contradictions in bioactivity (e.g., varying IC₅₀ values across assays) require:

- Comparative binding assays : Use radioligand displacement studies to assess affinity for primary vs. off-target receptors.

- Molecular dynamics simulations : Analyze ligand-receptor binding stability under physiological conditions (e.g., solvation, pH).

- Metabolic profiling : Evaluate if metabolites contribute to observed discrepancies using LC-MS/MS .

What experimental designs are recommended for studying interactions with biological targets?

Advanced

To elucidate pharmacodynamic interactions:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to receptors like serotonin or dopamine transporters.

- Mutagenesis studies : Replace key residues (e.g., Tyr95 in the active site) to identify binding determinants.

- Thermal shift assays : Monitor protein stability changes upon ligand binding to infer interaction strength .

How can the compound’s stability under varying storage conditions be assessed?

Advanced

Stability studies should include:

- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.

- Degradation product analysis : Use LC-HRMS to characterize byproducts and propose degradation mechanisms (e.g., hydrolysis of the amide bond).

- Long-term storage protocols : Recommend inert atmospheres (N₂) and desiccants to minimize oxidative/hydrolytic degradation .

What structural features influence its bioactivity?

Basic

Critical motifs include:

- Chromene-3-carboxamide : Enhances π-π stacking with aromatic residues in target proteins.

- Piperidine moiety : Facilitates hydrophobic interactions and improves blood-brain barrier penetration.

- 1-Methylindolin-5-yl group : Modulates selectivity for CNS targets vs. peripheral receptors .

How can researchers design analogs with improved pharmacokinetic properties?

Advanced

Strategies include:

- Bioisosteric replacement : Substitute the chromene ring with quinazolinone to enhance metabolic stability.

- Prodrug approaches : Introduce ester groups to improve oral bioavailability.

- LogP optimization : Use ClogP calculations to balance solubility and membrane permeability .

What analytical methods validate batch-to-batch consistency?

Basic

Quality control protocols involve:

- HPLC-UV/MS : Monitor retention time and mass-to-charge ratio (m/z) for impurities.

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.

- Chiral HPLC : Ensure enantiomeric purity (>99%) if stereocenters are present .

How can in silico models predict toxicity profiles?

Advanced

Computational toxicology tools include:

- ADMET prediction : Use platforms like SwissADME to estimate hepatotoxicity and hERG channel inhibition.

- DEREK Nexus : Identify structural alerts for mutagenicity (e.g., nitro groups).

- Molecular docking : Screen against cytochrome P450 isoforms to predict metabolic activation of toxicophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.